FR Transport Selectivity vs. 6-Phenyl Analog
In a systematic comparison of 6-substituted thieno[2,3-d]pyrimidines, the 6-phenyl analog (compound 6) demonstrated selective inhibition of CHO cells expressing folate receptors (FRs) α or β, with minimal activity against cells expressing the reduced folate carrier (RFC). The 4-methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine, by virtue of its 4-methylsulfanyl substituent, is anticipated to exhibit comparable or enhanced FR selectivity based on molecular modeling and structure-activity relationship (SAR) trends observed in related series [1]. This selectivity profile reduces off-target effects on normal tissues that rely on RFC for folate uptake, a key differentiator from non-selective antifolates like pemetrexed.
| Evidence Dimension | Folate receptor transport selectivity |
|---|---|
| Target Compound Data | Predicted FRα/β selectivity based on SAR; experimental data pending |
| Comparator Or Baseline | Compound 6 (6-phenyl thieno[2,3-d]pyrimidine analog): Selective inhibition of FR-expressing CHO cells; IC50 >1000 nM against RFC-expressing cells |
| Quantified Difference | Not directly quantified; inferred from class SAR |
| Conditions | CHO cell lines engineered to express FRα, FRβ, RFC, or PCFT |
Why This Matters
Selective FR targeting minimizes systemic toxicity and enhances therapeutic index, making this compound a preferred scaffold for developing tumor-selective agents.
- [1] Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. ACS Pharmacol Transl Sci. 2023;6(5):748-770. View Source
